molecular formula C19H21N5O2 B1387386 1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid CAS No. 903157-29-9

1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid

Cat. No.: B1387386
CAS No.: 903157-29-9
M. Wt: 351.4 g/mol
InChI Key: FSQMUSFZAPJBLX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C₁₉H₂₁N₅O₂ and a molecular weight of 351.41 g/mol . Its CAS registry number is 903157-29-9, and it is cataloged under MDL number MFCD14281686 . The compound features a pyrazolo[3,4-d]pyridazine core substituted with 3,4-dimethyl and phenyl groups at the 2-position, linked to a piperidine-3-carboxylic acid moiety.

Properties

IUPAC Name

1-(3,4-dimethyl-2-phenylpyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-16-13(2)24(15-8-4-3-5-9-15)22-17(16)18(21-20-12)23-10-6-7-14(11-23)19(25)26/h3-5,8-9,14H,6-7,10-11H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQMUSFZAPJBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC=CC=C3)N4CCCC(C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological studies.

Chemical Structure

The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core fused with a piperidine moiety. Its molecular formula is C20H25N5O2C_{20}H_{25}N_5O_2, and it exhibits various functional groups that contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the pyrazolo[3,4-d]pyridazine scaffold often exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of pyrazolo[3,4-d]pyridazine demonstrate potent anticancer effects against various cancer cell lines.
  • Microtubule Destabilization : Some derivatives have been shown to interfere with microtubule assembly, indicating potential as chemotherapeutic agents.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study evaluating various pyrazole derivatives, compounds similar to 1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values ranged from 2.43 to 14.65 μM for these compounds, indicating significant cytotoxic effects .
  • Mechanisms of Action :
    • The mechanism of action for these compounds often involves apoptosis induction and cell cycle arrest. For instance, certain derivatives were found to enhance caspase-3 activity and induce morphological changes in MDA-MB-231 cells at concentrations as low as 1 μM .

In vitro Studies

In vitro studies have demonstrated that the compound can inhibit microtubule assembly effectively at concentrations around 20 μM. This property suggests that it could act as a microtubule-destabilizing agent similar to known chemotherapeutics like colchicine .

Molecular Modeling

Molecular docking studies indicate that the compound can bind effectively to the colchicine-binding site (CBS) on tubulin. The binding affinity was calculated at ΔG = -10.08 kcal/mol, suggesting strong interactions that could lead to significant biological effects .

Summary of Biological Activities

Activity Details
Cytotoxicity Effective against MDA-MB-231 and HepG2 cell lines (IC50: 2.43–14.65 μM)
Mechanism Induces apoptosis; enhances caspase-3 activity
Microtubule Interaction Inhibits microtubule assembly at 20 μM
Binding Affinity Strong binding to colchicine-binding site (ΔG = -10.08 kcal/mol)

Comparison with Similar Compounds

(a) E859-1772: 1-{3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide

This amide derivative replaces the carboxylic acid group of the parent compound with a furan-methyl carboxamide. Key differences include:

  • Molecular weight : 430.51 g/mol (vs. 351.41 g/mol for the parent compound).
  • Physicochemical properties : Higher lipophilicity (logP = 2.764 vs. parent compound’s predicted logP ~1.5–2.0), reduced water solubility (logSw = -3.13), and a polar surface area of 72.366 Ų .
  • Applications : Included in ChemDiv’s Protein-Protein Interaction Library and SmartTM Library , indicating utility in PPI-targeted drug discovery .

(b) E859-0059: N-(3-Chloro-4-methylphenyl)-1-{3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl}piperidine-4-carboxamide

This analog features a piperidine-4-carboxamide group and a chloro-methylphenyl substituent. Notable characteristics:

  • Base dissociation constant (pKb) : 5.85, suggesting moderate basicity.
  • Applications : Part of libraries targeting cardiovascular and hemic/lymphatic systems , highlighting divergent biological roles compared to the parent compound .

(c) Apixaban (BMS-562247)

Key contrasts:

  • Structure : Contains a 4-methoxyphenyl group and a tetrahydro-pyridine ring.
  • Activity : A potent factor Xa inhibitor (IC₅₀ = 0.08 nM), demonstrating how pyrazolo-pyridine scaffolds can be optimized for anticoagulant applications .

Piperidine Carboxylic Acid Derivatives

(a) 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid

  • Molecular formula : C₁₁H₁₅N₃O₂ (MW = 221.25 g/mol).

(b) 1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid

  • Safety data : Listed in a safety data sheet (SDS) by Kishida Chemical Co., emphasizing its commercial availability for research .

Pyridazinone Analogs

4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one

  • Molecular weight : 253.31 g/mol (simpler structure with fewer substituents).
  • Core structure: Pyrrolo-pyridazinone instead of pyrazolo-pyridazine, likely altering electronic properties and binding affinity .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) logP Key Substituents Applications
Target Compound C₁₉H₂₁N₅O₂ 351.41 ~1.8 3,4-Dimethyl-2-phenyl-pyrazolo-pyridazine Research chemical, PPI modulation
E859-1772 C₂₄H₂₆N₆O₂ 430.51 2.764 Furan-methyl carboxamide PPI libraries, neurological targets
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 N/A Pyrazine ring Synthetic intermediate
Apixaban C₂₅H₂₅N₅O₄ 459.50 1.9 Methoxyphenyl, tetrahydro-pyridine Anticoagulant (factor Xa inhibitor)

Research Implications and Gaps

  • Structural modifications (e.g., carboxamide vs. carboxylic acid) significantly alter lipophilicity and target engagement, as seen in E859-1772’s inclusion in neurological libraries .
  • Further studies are needed to elucidate the target compound’s exact biological targets, as current data focus on structural analogs with defined roles (e.g., apixaban’s anticoagulant activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid
Reactant of Route 2
1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid

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